molecular formula C15H23N3O2 B11251083 N-(2-methylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(2-methylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11251083
M. Wt: 277.36 g/mol
InChI Key: HXGUZDVGIKFCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclohepta[c]pyridazin ring system, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps:

    Formation of the Cyclohepta[c]pyridazin Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the cyclohepta[c]pyridazin core.

    Introduction of the Acetamide Group: The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the 2-methylpropyl Group: This step involves alkylation reactions, where the 2-methylpropyl group is attached to the nitrogen atom of the acetamide moiety using reagents such as alkyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 3-oxo group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the 3-oxo group can yield alcohols or other reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide nitrogen or the cyclohepta[c]pyridazin ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. The cyclohepta[c]pyridazin ring system is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is being explored for its potential therapeutic effects. Its ability to modulate biological pathways suggests it could be useful in treating diseases such as cancer or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions with the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-methylpropyl group and the acetamide moiety provides unique steric and electronic properties that can enhance its interaction with biological targets compared to similar compounds.

This detailed overview should provide a comprehensive understanding of This compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

N-(2-methylpropyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C15H23N3O2/c1-11(2)9-16-14(19)10-18-15(20)8-12-6-4-3-5-7-13(12)17-18/h8,11H,3-7,9-10H2,1-2H3,(H,16,19)

InChI Key

HXGUZDVGIKFCPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CN1C(=O)C=C2CCCCCC2=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.